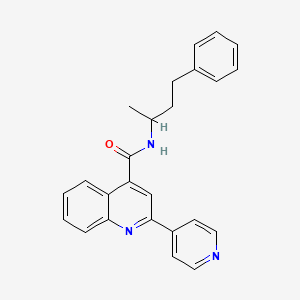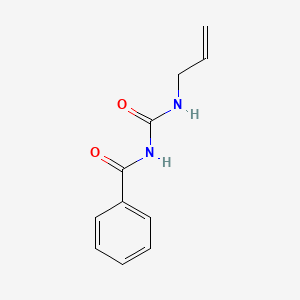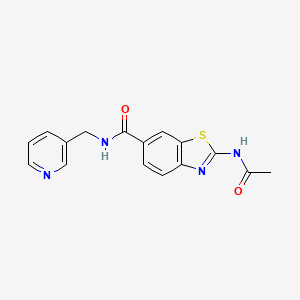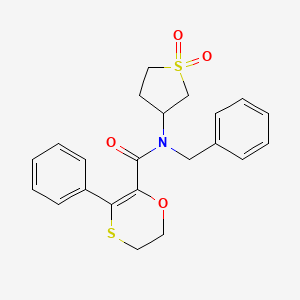![molecular formula C16H24ClNO3S B15106687 [(4-Chloro-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B15106687.png)
[(4-Chloro-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Chloro-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine is a chemical compound with a complex structure that includes a sulfonyl group, a chloro-substituted phenyl ring, and a cyclohexylmethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine typically involves multiple steps, starting with the preparation of the 4-chloro-3-propoxyphenyl precursor. This precursor can be synthesized through a series of reactions, including halogenation and etherification. The sulfonylation step involves the introduction of the sulfonyl group using reagents such as chlorosulfonic acid or sulfonyl chlorides under controlled conditions. The final step involves the coupling of the sulfonylated intermediate with cyclohexylmethylamine, typically using a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process.
化学反応の分析
Types of Reactions
[(4-Chloro-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
[(4-Chloro-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [(4-Chloro-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The chloro-substituted phenyl ring and cyclohexylmethylamine moiety contribute to the compound’s binding affinity and specificity.
類似化合物との比較
[(4-Chloro-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine can be compared with other sulfonyl-containing compounds, such as:
- [(4-Chloro-3-propoxyphenyl)sulfonyl]morpholine
- [(4-Chloro-3-propoxyphenyl)sulfonyl]piperidine
These compounds share similar structural features but differ in their amine moieties, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific combination of functional groups, which confer distinct properties and applications.
特性
分子式 |
C16H24ClNO3S |
|---|---|
分子量 |
345.9 g/mol |
IUPAC名 |
4-chloro-N-cyclohexyl-N-methyl-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C16H24ClNO3S/c1-3-11-21-16-12-14(9-10-15(16)17)22(19,20)18(2)13-7-5-4-6-8-13/h9-10,12-13H,3-8,11H2,1-2H3 |
InChIキー |
KAKNTYUWDQXZGO-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N(C)C2CCCCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid](/img/structure/B15106606.png)

![3-[3-(4,11-Dimethyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanoylamino]propanoic acid](/img/structure/B15106621.png)
![2-[2-(2-Carboxyanilino)anilino]benzoic acid](/img/structure/B15106629.png)
![(5Z)-3-butyl-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15106631.png)
![2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-chlorobenzoate](/img/structure/B15106643.png)




![8-methoxy-4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-6H-benzo[c]chromen-6-one](/img/structure/B15106688.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15106693.png)
methylidene}-1-(3-methoxypropyl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B15106696.png)
![Ethyl 1-(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)piperidine-3-carboxylate](/img/structure/B15106699.png)
